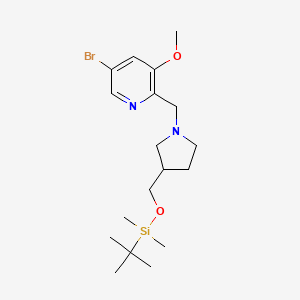

5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine

Description

5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine (CAS: 1138443-85-2) is a pyridine derivative featuring a pyrrolidine ring substituted with a tert-butyldimethylsilyloxy (TBDMSO) group, attached via a methylene linker to the pyridine core at position 2. The pyridine ring is further substituted with a bromine atom at position 5 and a methoxy group at position 3 . Its molecular formula is C₁₇H₂₈BrN₂O₂Si (M.W. 419.86), and it is commercially available for research use, with prices ranging from $400/g (1 g) to $4800/25 g . The TBDMSO group enhances steric bulk and may improve stability against hydrolysis compared to unprotected hydroxyl analogs, making it valuable in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

[1-[(5-bromo-3-methoxypyridin-2-yl)methyl]pyrrolidin-3-yl]methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BrN2O2Si/c1-18(2,3)24(5,6)23-13-14-7-8-21(11-14)12-16-17(22-4)9-15(19)10-20-16/h9-10,14H,7-8,11-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGQFKNSXKOLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)CC2=C(C=C(C=N2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BrN2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701112516 | |

| Record name | 5-Bromo-2-[[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]methyl]-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186310-84-8 | |

| Record name | 5-Bromo-2-[[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]methyl]-3-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-[[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]methyl]-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structural features, including the presence of bromine and a pyridine moiety, suggest diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C16H24BrN2O2Si

- CAS Number : 1186310-84-8

- Molecular Weight : 392.35 g/mol

Structural Features

| Feature | Description |

|---|---|

| Bromine Atom | Enhances reactivity and potential biological activity. |

| Pyridine Ring | Known for its role in drug design due to its ability to interact with biological targets. |

| Tert-butyldimethylsilyloxy Group | Provides stability and enhances lipophilicity. |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological effects in rodent models. Behavioral studies indicate potential anxiolytic and antidepressant-like activities.

Case Study: Rodent Model Evaluation

A study involving the administration of the compound to mice showed:

- Dosing Regimen : 10 mg/kg body weight

- Behavioral Tests : Elevated Plus Maze (EPM) and Forced Swim Test (FST)

Results indicated a significant increase in time spent in the open arms of the EPM, suggesting reduced anxiety levels, alongside decreased immobility time in the FST, indicative of antidepressant effects.

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines revealed that the compound exhibits selective cytotoxicity against specific tumor types.

Table 2: Cytotoxicity Profile

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ in substituent patterns, protecting groups, and heterocyclic systems. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Steric and Electronic Effects: The TBDMSO group in the target compound and its chloro analog increases molecular weight and steric hindrance compared to simpler analogs like 5-bromo-2-methoxy-3-methylpyridine .

Synthetic Accessibility :

- The pyrrolidine-TBDMSO moiety likely requires multi-step synthesis, including silylation and coupling reactions, whereas simpler analogs (e.g., 3-bromo-5-methoxypyridine) are synthesized via direct halogenation or methoxylation .

Commercial Availability :

- The target compound and its chloro analog are sold at premium prices ($400–$4800/g) due to their complexity, while simpler derivatives (e.g., 3-bromo-5-methoxypyridine) are more cost-effective .

Physicochemical Properties

- Solubility : The TBDMSO group likely reduces aqueous solubility compared to hydroxyl-containing analogs but improves organic phase compatibility .

- Stability : Silyl ethers (TBDMSO) are resistant to basic conditions but cleaved under acidic or fluoride-mediated conditions, offering controlled deprotection strategies .

Preparation Methods

Preparation of 5-Bromo-3-methoxypyridine Intermediate

Bromination : The 5-bromo substituent is introduced onto a 3-methoxypyridine scaffold using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂). Typical conditions involve polar aprotic solvents like dimethylformamide (DMF) or carbon tetrachloride (CCl₄) under controlled temperature (0°C to room temperature) to minimize polybromination and side reactions.

-

- React 3-methoxypyridine with NBS in CCl₄ under reflux or at room temperature with radical initiators (e.g., AIBN) for 1.5–4 hours.

- Purify by flash chromatography to isolate 5-bromo-3-methoxypyridine with yields typically above 70%.

Synthesis of Pyrrolidin-1-ylmethyl Side Chain with TBDMS Protection

Pyrrolidine Derivative Formation :

- The pyrrolidinylmethyl group is introduced via Mannich-type reactions involving formaldehyde and pyrrolidine or its derivatives.

- The hydroxymethyl substituent on the pyrrolidine nitrogen is subsequently protected by silylation.

-

- Treat the hydroxymethyl pyrrolidine intermediate with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole.

- Conduct the reaction in polar aprotic solvents like DMF or tetrahydrofuran (THF) at low temperatures (–20°C to 0°C) to improve selectivity and reduce side reactions.

- Reaction time ranges from 2 to 24 hours depending on substrate and scale.

Outcome :

- The TBDMS group protects the hydroxyl functionality, enhancing steric bulk and stability against hydrolysis during subsequent synthetic steps.

Coupling of Pyrrolidinylmethyl Side Chain to Pyridine Core

Alkylation or Nucleophilic Substitution :

- The 2-position of 5-bromo-3-methoxypyridine is functionalized by nucleophilic substitution with the pyrrolidinylmethyl derivative.

- Catalysts such as palladium complexes (e.g., Pd(PPh₃)₄) can be employed to facilitate cross-coupling reactions if halide displacement is involved.

- Polar aprotic solvents (DMF, DMSO) and controlled temperatures (0°C to room temperature) optimize regioselectivity and yield.

-

- Stir the pyridine derivative and pyrrolidinylmethyl nucleophile in the presence of base (e.g., potassium carbonate) and catalyst under inert atmosphere.

- Reaction times vary from several hours to overnight.

Reaction Conditions and Optimization

| Step | Reagents / Catalysts | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Bromination of 3-methoxypyridine | NBS or Br₂, AIBN (radical initiator) | CCl₄, DMF | 0°C to reflux | 1.5–4 h | Control equivalents to avoid polybromination |

| Silylation of hydroxymethyl pyrrolidine | TBSCl, imidazole | DMF, THF | –20°C to 0°C | 2–24 h | Low temp improves selectivity, minimizes side reactions |

| Coupling to pyridine core | Pd(PPh₃)₄, K₂CO₃ (base) | DMF, DMSO | 0°C to RT | Several hours | Inert atmosphere recommended |

Analytical and Purification Techniques

-

- ^1H NMR and ^13C NMR confirm the presence of the TBDMS group (Si(CH₃)₂ signals near 0.1 ppm) and the pyrrolidine ring.

- Chemical shifts and coupling constants verify substitution patterns on the pyridine ring.

-

- Molecular ion peak confirms molecular weight (~419.86 g/mol).

- Fragmentation patterns support structural assignments.

-

- Flash column chromatography on silica gel is standard for purification.

- HPLC with C18 columns monitors purity and stability, especially for TBDMS group integrity.

Research Findings and Challenges

The TBDMS protective group significantly improves compound stability during synthesis and storage but is sensitive to acidic and aqueous conditions, requiring anhydrous handling and storage at low temperatures (–20°C).

Optimization of bromination and coupling steps is critical to minimize by-products and improve overall yield.

Computational studies (e.g., density functional theory) can predict reactive sites and steric effects, guiding reagent choice and reaction conditions.

Summary Table of Preparation Method

| Preparation Step | Key Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Bromination of 3-methoxypyridine | NBS, AIBN, CCl₄, reflux, 1.5–4 h | 70–85 | Control equivalents to avoid overbromination |

| Mannich reaction to install pyrrolidinylmethyl | Pyrrolidine, formaldehyde, acid/base catalyst | 60–75 | Forms hydroxymethyl pyrrolidine intermediate |

| Silylation of hydroxymethyl group | TBSCl, imidazole, DMF/THF, –20°C to 0°C, 2–24 h | 80–90 | Protects hydroxyl, improves stability |

| Coupling to pyridine core | Pd(PPh₃)₄, K₂CO₃, DMF/DMSO, 0°C to RT | 65–80 | Cross-coupling or nucleophilic substitution |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.